2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline

説明

2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H4ClF4N and its molecular weight is 249.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of both fluorine and trifluoromethyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications, including antibacterial and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

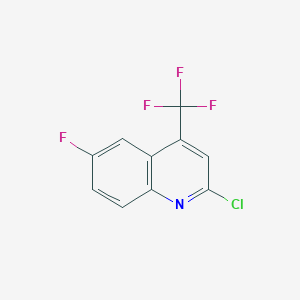

The molecular structure of this compound can be represented as follows:

This structure indicates the presence of a chlorine atom at position 2, a fluorine atom at position 6, and a trifluoromethyl group at position 4 of the quinoline ring. These substituents significantly influence the compound's lipophilicity, stability, and interaction with biological targets.

The mechanism of action for this compound involves its ability to inhibit specific enzymes and disrupt biological pathways. Notably, it has been shown to interact with DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis in bacterial cells, which is crucial for its antibacterial activity.

Antibacterial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. In particular, studies have demonstrated that this compound shows potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentrations (MICs) for these strains have been reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.75 |

| VRE | 0.75 | |

| C. difficile | 1.0 |

These results indicate that the compound is comparable to established antibiotics like vancomycin in terms of efficacy against C. difficile .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum, particularly in strains resistant to chloroquine. In vitro studies have shown that it exhibits significant antimalarial activity, suggesting potential for development as a therapeutic agent against malaria .

Antitumor Activity

Recent investigations into the antitumor properties of this compound have revealed its effectiveness in inhibiting cancer cell proliferation. The compound has been designed to target vascular endothelial growth factor receptor 2 (VEGFR-2), a critical pathway in tumor angiogenesis. SAR studies indicate that modifications at the chlorinated position enhance binding affinity and inhibitory activity against VEGFR-2 with an IC50 value reported at approximately 2226 nM .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in an animal model infected with C. difficile. Mice treated with this compound showed a significant reduction in diarrhea and an increase in survival rates compared to control groups. Specifically, treatment led to an over 80% decrease in C. difficile load in fecal samples after five days .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit potent antimicrobial properties. Specifically, compounds similar to 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline have been investigated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Studies indicate that the incorporation of fluorine atoms enhances the antibacterial activity of these compounds due to improved lipophilicity and metabolic stability .

Antimalarial and Anticancer Properties

Quinoline derivatives have been extensively studied for their antimalarial and anticancer activities. The presence of the trifluoromethyl group in this compound can enhance its efficacy against malaria parasites and cancer cells. For example, modifications at specific positions on the quinoline ring have led to compounds with significantly improved antiplasmodial activity compared to their non-fluorinated analogs .

Case Study: Antibacterial Efficacy

A study involving a series of quinoline derivatives demonstrated that this compound exhibited a notable reduction in bacterial load in infected models, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Agricultural Applications

Development of Agrochemicals

The compound is also being explored for its potential use in agrochemicals. Its fluorinated structure may provide enhanced efficacy and stability in formulations designed to protect crops from pests and diseases. Fluorinated compounds often exhibit improved biological activity, making them suitable candidates for developing new pesticides or herbicides.

Material Science

Liquid Crystal Applications

Due to its unique electronic properties, this compound is being investigated for applications in liquid crystal displays (LCDs). The incorporation of fluorine atoms can enhance the thermal stability and optical properties of liquid crystal materials, making them more effective for use in electronic devices .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as an essential building block for synthesizing more complex fluorinated compounds. Its reactivity allows chemists to create a variety of derivatives with tailored properties for specific applications in pharmaceuticals and other fields .

特性

IUPAC Name |

2-chloro-6-fluoro-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPCDJORAPOZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。